
2-Morpholinopyrimidine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-boronic acid typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinopyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
2-Morpholinopyrimidine-4-boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Morpholinopyrimidine-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the boronate complex and enhancing the reactivity of the compound.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic Acid: Used in similar coupling reactions and has applications in medicinal chemistry.
3-Formylphenylboronic Acid: Similar to 4-Formylphenylboronic Acid but with different substitution patterns on the phenyl ring.
Uniqueness: 2-Morpholinopyrimidine-4-boronic acid is unique due to the presence of both a morpholine group and a pyrimidine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis
Propiedades
Fórmula molecular |
C8H12BN3O3 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
(2-morpholin-4-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2 |
Clave InChI |
PSQWJAKVAXNYRB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=NC=C1)N2CCOCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)

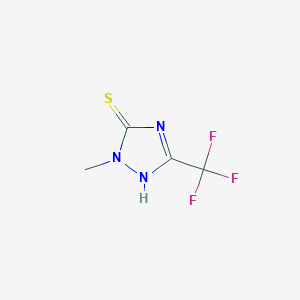
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

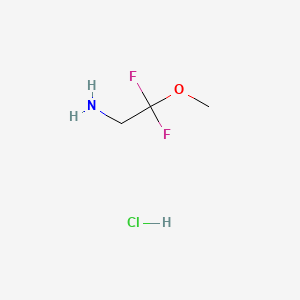
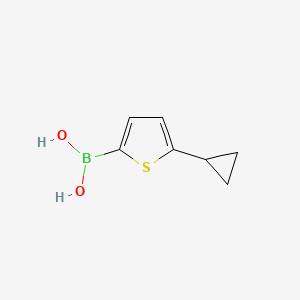
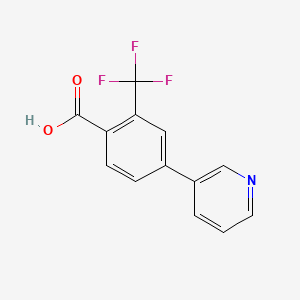
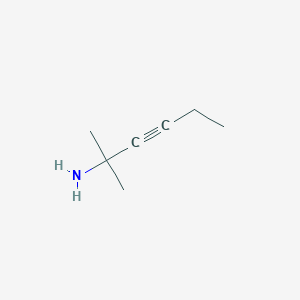
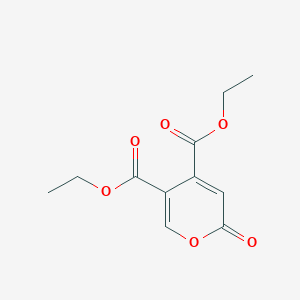
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
